molecular formula C12H16Cl2N4S B2416393 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride CAS No. 2320514-33-6

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride

Katalognummer: B2416393
CAS-Nummer: 2320514-33-6
Molekulargewicht: 319.25
InChI-Schlüssel: QKWDFJYBLHGOGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride is a synthetic, small-molecule compound designed for advanced pharmacological and neuroscientific research. It is supplied as a dihydrochloride salt to enhance solubility and stability in aqueous buffer systems commonly used in in vitro assays. This compound features a core 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its relevance in developing neuropeptide receptor antagonists . The specific substitution with a (1-methyl-1H-imidazol-2-yl)thio group at the 4-position is characteristic of efforts to optimize receptor affinity and selectivity. The primary research application of this compound is anticipated to be as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. The CRF system is a critical mediator of the mammalian stress response, and non-peptide, small-molecule antagonists of the CRF1 receptor are valuable tools for investigating stress-related disorders, anxiety, and depression . Compounds with the 6,7-dihydro-5H-cyclopenta[d]pyrimidine heterotricyclic structure have been previously identified and evaluated as novel CRF1 receptor antagonists, with some derivatives demonstrating oral activity in preclinical models . The development of such non-peptide antagonists represents a major advancement over peptide-based tools, as they typically offer superior metabolic stability, oral bioavailability, and ability to cross the blood-brain barrier, making them indispensable for in vivo studies . Researchers can utilize this compound to probe the pathophysiology associated with CRF system dysregulation and to explore potential therapeutic pathways. This product is intended for research purposes only by trained laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in accordance with their institution's laboratory safety protocols.

Eigenschaften

IUPAC Name

2-methyl-4-(1-methylimidazol-2-yl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S.2ClH/c1-8-14-10-5-3-4-9(10)11(15-8)17-12-13-6-7-16(12)2;;/h6-7H,3-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWDFJYBLHGOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)SC3=NC=CN3C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Cyclopenta[d]pyrimidine Core Construction: The cyclopenta[d]pyrimidine core is constructed through a series of cyclization reactions involving appropriate precursors.

    Final Assembly: The final compound is assembled by coupling the imidazole-thioether derivative with the cyclopenta[d]pyrimidine core under specific reaction conditions, followed by purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the imidazole ring or the cyclopenta[d]pyrimidine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the cyclopenta[d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives or cyclopenta[d]pyrimidine derivatives.

    Substitution: Various substituted imidazole or cyclopenta[d]pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve modulation of enzyme activity, receptor binding, or interference with nucleic acid function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 1-methyl-1H-imidazole-2-thiol
  • Cyclopenta[d]pyrimidine derivatives

Uniqueness

2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride is unique due to its combined structural features of an imidazole ring and a cyclopenta[d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

2-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopenta[d]pyrimidine core and an imidazole moiety. Its molecular formula is C10H12N4S2HClC_{10}H_{12}N_4S\cdot 2HCl, and it has a molecular weight of approximately 276.3 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant antitumor properties. For instance, derivatives of imidazole and pyrimidine have been tested against various human cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound ASISO (Cervical Cancer)2.87
Compound BRT-112 (Bladder Cancer)3.06
2-Methyl-Pyrimidine DerivativeA549 (Lung Cancer)5.00

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics and increased efficacy of co-administered drugs.
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death rates.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at specific phases, thereby inhibiting tumor growth.

Case Studies

A notable case study involved the evaluation of a related compound's effects on human cervical cancer cells (SISO). The study found that treatment with the compound at IC50 concentrations resulted in a significant increase in early apoptotic cells, indicating its potential as an anticancer agent.

Figure 1: Apoptosis Induction in SISO Cells

Apoptosis Induction

Study Findings

In this study:

  • After 24 hours of treatment with the compound, early apoptotic cells increased from a baseline of 10% to approximately 17%.
  • The late apoptotic population also showed significant increases correlating with higher concentrations of the compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride?

  • Methodological Answer : The compound’s synthesis likely involves coupling a cyclopenta[d]pyrimidine core with a thiol-functionalized imidazole derivative. Key steps include:

  • Thiol-Ether Formation : Reacting a chlorinated pyrimidine intermediate (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine) with 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., KOH/EtOH) to form the thioether linkage .
  • Salt Formation : Treating the free base with HCl in a solvent like ethanol or acetone to isolate the dihydrochloride salt.
  • Optimization : Vary reaction temperature (e.g., reflux vs. RT) and stoichiometry to improve yield. Monitor reaction progress via TLC or HPLC .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H and 13C^{13}C NMR chemical shifts (e.g., imidazole protons at δ 7.0–7.5 ppm, cyclopenta protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., HRMS-ESI for [M+H]+^+) and isotopic patterns .
  • HPLC-Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Advanced Research Questions

Q. How can structural contradictions in structure-activity relationship (SAR) studies of cyclopenta[d]pyrimidine derivatives be resolved?

  • Methodological Answer :

  • Systematic Substituent Variation : Compare analogs with differing substituents (e.g., methyl vs. cyclopropyl groups) to isolate electronic and steric effects .
  • Computational Modeling : Use DFT calculations to predict charge distribution and steric hindrance, correlating with experimental bioactivity data (e.g., IC50_{50} values) .
  • Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., logP, H-bond donors) driving activity discrepancies .

Q. What experimental designs are optimal for assessing environmental fate and biotic interactions of this compound?

  • Methodological Answer :

  • Partitioning Studies : Measure octanol-water (logKow_{ow}) and soil adsorption coefficients (Kd_{d}) to model environmental distribution .
  • Biotransformation Assays : Use LC-MS/MS to identify metabolites in microbial or hepatic microsome incubations .
  • Longitudinal Field Studies : Implement split-plot designs with controlled variables (e.g., pH, temperature) to monitor degradation kinetics in soil/water matrices .

Q. Which crystallographic strategies are most effective for resolving the dihydrochloride salt’s crystal structure?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to overcome potential twinning or disorder in the imidazole moiety .
  • Refinement : Employ SHELXL for anisotropic refinement of non-H atoms and HCl counterions. Address hydrogen bonding via Fourier difference maps .
  • Validation : Check CIF files using PLATON or checkCIF for geometry outliers and R-factor convergence (<5%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.